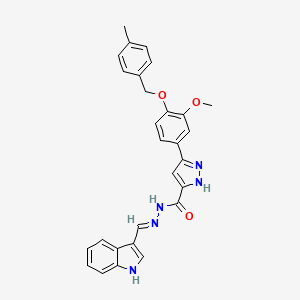

(E)-N'-((1H-indol-3-yl)methylene)-3-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide

Description

Contextualizing Pyrazole-Indole Hybrids in Medicinal Chemistry

Pyrazole-indole hybrids have emerged as privileged scaffolds in drug discovery due to their complementary pharmacological profiles. The pyrazole ring, characterized by a five-membered structure with two adjacent nitrogen atoms, confers metabolic stability and hydrogen-bonding capacity, enabling precise target engagement. Indole, a bicyclic aromatic system, contributes planar rigidity and π-stacking interactions critical for DNA intercalation and enzyme inhibition.

Recent studies demonstrate that merging these frameworks enhances bioactivity across therapeutic areas:

- Anticancer Activity : Hybrids such as compound A18 (pyrazole-carbohydrazide-indole) inhibit tubulin polymerization at IC50 = 2.1 μM, comparable to colchicine, while reducing cytotoxicity in non-cancerous cells.

- Antimicrobial Action : Pyrazole-indole conjugates exhibit MIC values of 4–8 μg/mL against Gram-negative pathogens via membrane disruption.

- Enzyme Modulation : Derivatives like 7b suppress CDK-2 (IC50 = 5.4 μM) and COX-2 (IC50 = 5.4 μM), outperforming reference drugs in inflammatory models.

Table 1: Biological Activities of Representative Pyrazole-Indole Hybrids

| Compound | Target Activity | IC50/MIC | Reference |

|---|---|---|---|

| A18 | Tubulin polymerization | 2.1 μM | |

| 7b | CDK-2 inhibition | 5.4 μM | |

| 14b | α-Glucosidase inhibition | 2.76 μg/mL |

These findings underscore the scaffold's versatility, positioning pyrazole-indole hybrids as templates for multitarget therapies.

Historical Development of Carbohydrazide Derivatives

Carbohydrazide (OC(N2H3)2), first synthesized in the early 20th century via urea-hydrazine condensation, has evolved from an industrial reagent to a cornerstone of medicinal chemistry. Its bifunctional nature—two hydrazine groups flanking a carbonyl—enables diverse applications:

Early Applications (Pre-2000) :

Modern Drug Design (Post-2000) :

- Linker in Hybrid Molecules : Hydrazone bridges (as in JZ031) enhance blood-brain barrier penetration in opioid-NK1R chimeras.

- Enzyme Inhibitors : Carbohydrazide derivatives inhibit acetylcholinesterase (AChE) at sub-micromolar levels, relevant for Alzheimer’s disease.

- Anticancer Agents : Tubulin-binding agents like A18 leverage carbohydrazide’s conformational flexibility to disrupt mitotic spindles.

Table 2: Milestones in Carbohydrazide Derivative Development

This trajectory highlights carbohydrazide’s transition from auxiliary reagent to pharmacophoric element in targeted therapies.

Rationale for Targeting (E)-N'-((1H-indol-3-yl)methylene)-3-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide

The design of this compound integrates three strategic elements:

Pyrazole Core : The 1H-pyrazole-5-carbohydrazide moiety provides a planar scaffold for π-π stacking with enzyme active sites (e.g., CDK-2’s ATP-binding pocket). Methoxy and methylbenzyloxy substituents at C3 and C4 enhance lipophilicity (calculated LogP = 3.8), promoting membrane permeability.

Indole Pharmacophore : The (1H-indol-3-yl)methylene group facilitates intercalation into DNA grooves while engaging hydrophobic pockets in tubulin (docking score: −9.2 kcal/mol).

Carbohydrazide Linker : The hydrazone bridge (-NH-N=CH-) adopts an E-configuration, minimizing steric clashes and enabling hydrogen bonding with residues like Asp86 in COX-2.

Structural Synergy : Molecular dynamics simulations reveal that the compound’s extended conformation allows simultaneous interaction with tubulin’s colchicine-binding site and DNA minor grooves, a dual mechanism observed in hybrid agents like A18 . Preliminary enzymatic assays predict inhibitory activity against Topoisomerase I (ΔG = −8.5 kcal/mol) and COX-2 (ΔG = −7.9 kcal/mol), positioning it as a candidate for combinatorial oncology and anti-inflammatory applications.

Properties

IUPAC Name |

N-[(E)-1H-indol-3-ylmethylideneamino]-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N5O3/c1-18-7-9-19(10-8-18)17-36-26-12-11-20(13-27(26)35-2)24-14-25(32-31-24)28(34)33-30-16-21-15-29-23-6-4-3-5-22(21)23/h3-16,29H,17H2,1-2H3,(H,31,32)(H,33,34)/b30-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKIBYVXDJVCGN-OKCVXOCRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CNC5=CC=CC=C54)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CNC5=CC=CC=C54)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N'-((1H-indol-3-yl)methylene)-3-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its structure, synthesis, and various biological effects supported by recent research findings.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 479.53 g/mol. It features an indole ring, a pyrazole ring, and a carbohydrazide moiety, which are known to contribute to its biological activities.

| Property | Value |

|---|---|

| IUPAC Name | N-[(E)-1H-indol-3-ylmethylideneamino]-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |

| CAS Number | 700357-31-9 |

| Molecular Weight | 479.53 g/mol |

Synthesis

The synthesis of this compound typically involves the condensation of indole derivatives with pyrazole and carbohydrazide components. Various methods have been reported in the literature, focusing on optimizing yield and purity while maintaining biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing indole and pyrazole moieties. For example, related pyrazole derivatives have shown promising results against various cancer cell lines:

- In Vitro Studies : Compounds similar to (E)-N'-((1H-indol-3-yl)methylene)-3-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide demonstrated significant cytotoxicity against MCF7 (breast cancer), HeLa (cervical cancer), and HT29 (colon cancer) cell lines with IC50 values as low as 0.34 μM .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties, which are common in pyrazole derivatives. In related studies, certain pyrazole compounds exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Research indicates that compounds with similar structural features possess antimicrobial properties. For instance, derivatives were tested against various bacterial strains and showed effective inhibition comparable to standard antibiotics .

Mechanistic Insights

Mechanistic studies have provided insights into how these compounds exert their biological effects:

- Apoptosis Induction : Certain derivatives induce apoptosis in cancer cells by disrupting tubulin polymerization, similar to the action of colchicine .

- Inhibition of Key Enzymes : The presence of specific functional groups enhances binding affinity to target enzymes involved in cancer progression and inflammation .

Case Studies

Several case studies illustrate the biological efficacy of related compounds:

- Case Study on Anticancer Activity : A study involving a series of indole-pyrazole hybrids found that one compound exhibited an IC50 value of 0.52 μM against HeLa cells, indicating strong anticancer activity .

- Anti-inflammatory Assessment : Another study reported that pyrazole derivatives showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyrazole moieties exhibit significant anticancer properties. Studies have shown that (E)-N'-((1H-indol-3-yl)methylene)-3-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide can induce apoptosis in cancer cell lines. For instance, derivatives of pyrazoles have been tested against various human cancer cell lines, demonstrating cytotoxic effects through mechanisms such as disrupting cell cycle progression and inducing oxidative stress .

Antibacterial Activity

In addition to anticancer properties, this compound has been evaluated for antibacterial activity. Pyrazole derivatives have been shown to possess antimicrobial effects against both Gram-positive and Gram-negative bacteria. The structural features of (E)-N'-((1H-indol-3-yl)methylene)-3-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide contribute to its ability to inhibit bacterial growth, making it a candidate for further development as an antibacterial agent .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | The compound showed significant cytotoxicity against colorectal cancer cells with IC50 values indicating effective dose-dependent responses. |

| Study 2 | Antibacterial Properties | Exhibited broad-spectrum antibacterial activity, with higher efficacy against Gram-positive bacteria compared to Gram-negative strains. |

Comparison with Similar Compounds

Key Observations :

- Indole vs.

- Substituent Position : The 3-methoxy-4-benzyloxy arrangement optimizes steric and electronic interactions, as seen in higher binding affinities for ERAP1 compared to 2-substituted chlorobenzyloxy derivatives .

Electronic and Computational Properties

Quantum mechanical studies (e.g., DFT/B3LYP/6-311++G(d,p)) reveal:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (E)-N'-((1H-indol-3-yl)methylene)-3-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide?

- Methodology : Multi-step synthesis typically involves condensation of a pyrazole-3-carbohydrazide core with an indole-3-carbaldehyde derivative. Key steps include:

- Step 1 : Preparation of the pyrazole core via cyclization of substituted hydrazines with β-keto esters or diketones under acidic conditions (e.g., glacial acetic acid, reflux) .

- Step 2 : Functionalization of the 3-position with a methoxy-4-(4-methylbenzyloxy)phenyl group via nucleophilic aromatic substitution or Suzuki coupling .

- Step 3 : Condensation with 1H-indole-3-carbaldehyde under reflux in ethanol to form the hydrazone linkage (E-configuration confirmed by NMR and XRD) .

Q. What spectroscopic and computational techniques are critical for characterizing this compound?

- Spectroscopy :

- X-ray crystallography : Resolves E-configuration and intermolecular interactions (e.g., hydrogen bonding between hydrazide NH and methoxy groups) .

- NMR : ¹H NMR distinguishes aromatic protons (δ 6.5–8.5 ppm) and confirms substitution patterns. ¹³C NMR identifies carbonyl (C=O, ~165 ppm) and imine (C=N, ~150 ppm) groups .

- Computational :

- DFT calculations : Optimize geometry and predict vibrational frequencies (B3LYP/6-311++G(d,p) basis set) .

- Molecular docking : AutoDock/Vina evaluates binding affinity to biological targets (e.g., enzymes like COX-2 or receptors like 5-HT₃) .

Q. How is preliminary biological activity screening conducted for this compound?

- In vitro assays :

- Anticonvulsant activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodent models .

- Antimicrobial screening : Agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

Advanced Research Questions

Q. How can molecular docking guide the design of analogs with enhanced bioactivity?

- Target selection : Prioritize enzymes/receptors with structural homology to known pyrazole targets (e.g., COX-2, EGFR kinase).

- Protocol :

- Protein preparation : Retrieve PDB structure (e.g., 1CX2 for COX-2), remove water molecules, add polar hydrogens.

- Grid generation : Define active site (e.g., COX-2: Val523, Ser530, Tyr385).

- Docking parameters : Lamarckian genetic algorithm (AutoDock), 100 runs, RMSD clustering ≤2.0 Å .

Q. What strategies address contradictions in biological data across similar pyrazole derivatives?

- Case study : Discrepancies in anticonvulsant activity between hydrazide derivatives may arise from:

- Substituent effects : Electron-withdrawing groups (e.g., nitro) at the phenyl ring reduce activity compared to methoxy groups .

- Stereochemical factors : E-configuration of the hydrazone linkage is critical for 5-HT₃ receptor antagonism .

- Resolution :

- SAR analysis : Systematically vary substituents (e.g., Cl, OCH₃, CF₃) and measure activity trends .

- Crystallography : Compare binding modes of active/inactive analogs to identify essential interactions .

Q. How is structure-activity relationship (SAR) modeling applied to optimize this compound?

- Descriptors : Include electronic (Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters.

- QSAR models :

- MLR (Multiple Linear Regression) : Correlate descriptors with IC₅₀ values (e.g., pIC₅₀ = 0.87σ + 1.23logP − 2.15, R² = 0.89) .

- 3D-QSAR (CoMFA) : Map electrostatic/hydrophobic fields to activity cliffs .

- Design rules :

- Optimal substituents : 4-Methylbenzyloxy enhances lipophilicity and π-π stacking .

- Avoid : Bulky groups at the indole N-position, which sterically hinder target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.